Benzamid, 2,2'-Dithiobis-

Übersicht

Beschreibung

Herstellungsmethoden

Die Synthese von CI-1012 umfasst mehrere Schritte:

Schutz von Anilin: Anilin wird mit Di-tert-butyl-dicarbonat in Tetrahydrofuran geschützt, um ein Carbamid zu bilden.

Carboxylierung: Das geschützte Anilin wird mit Butyllithium und Kohlendioxid in Tetrahydrofuran behandelt, um 2-(tert-Butoxycarbonylamino)benzoesäure zu ergeben.

Entschützung: Das Carbamid wird mit Trifluoressigsäure in Dichlormethan entschützt, um 2-Aminobenzoesäure zu erhalten.

Diazotierung und Sulfidierung: Die 2-Aminobenzoesäure wird mit Natriumnitrit und Salzsäure diazotiert, gefolgt von der Behandlung mit Natriumsulfid, Schwefel und Natriumhydroxid, um ein Disulfid zu bilden.

Bildung von Säuredichlorid: Das Disulfid wird mit Thionylchlorid umgesetzt, um das Säuredichlorid zu ergeben.

Kondensation: Das Säuredichlorid wird mit L-Isoleucin-tert-butylester unter Verwendung von N-Methylmorpholin in Dichlormethan kondensiert.

Endgültige Entschützung: Die endgültige Zwischenstufe wird mit Trifluoressigsäure in Dichlormethan entschützt, um die Zielverbindung zu ergeben.

Wissenschaftliche Forschungsanwendungen

Vorbereitungsmethoden

The synthesis of CI-1012 involves several steps:

Protection of Aniline: Aniline is protected with di-tert-butyl dicarbonate in tetrahydrofuran to form a carbamate.

Carboxylation: The protected aniline is treated with butyllithium and carbon dioxide in tetrahydrofuran to yield 2-(tert-butoxycarbonylamino)benzoic acid.

Deprotection: The carbamate is deprotected with trifluoroacetic acid in dichloromethane to obtain 2-aminobenzoic acid.

Diazotization and Sulfidation: The 2-aminobenzoic acid is diazotized with sodium nitrite and hydrochloric acid, followed by treatment with sodium sulfide, sulfur, and sodium hydroxide to form a disulfide.

Formation of Acid Dichloride: The disulfide is reacted with thionyl chloride to yield the acid dichloride.

Condensation: The acid dichloride is condensed with L-isoleucine tert-butyl ester using N-methylmorpholine in dichloromethane.

Final Deprotection: The final intermediate is deprotected with trifluoroacetic acid in dichloromethane to yield the target compound.

Analyse Chemischer Reaktionen

CI-1012 unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit gängigen Reduktionsmitteln durchgeführt werden.

Substitution: CI-1012 kann Substitutionsreaktionen eingehen, insbesondere nucleophile Substitutionen.

Cyclisierung: Die Verbindung kann unter oxidativen Bedingungen mit Brom in Dichlormethan cyclisiert werden.

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als DNA-Synthese-Inhibitor in der chemischen Forschung verwendet.

Medizin: CI-1012 wurde in klinischen Studien auf seine potenzielle Verwendung bei der Behandlung von HIV-Infektionen untersucht.

Wirkmechanismus

CI-1012 entfaltet seine Wirkung durch Hemmung der DNA-Synthese. Es zielt auf das Nukleokapsidprotein (NCp7) von HIV ab, das Zinkfinger enthält, die für den viralen Lebenszyklus unerlässlich sind. Die aktiven Sulfide in CI-1012 verursachen die Extrusion von Zink aus diesen Zinkfingern, wodurch der virale Replikationsprozess gestört wird .

Wirkmechanismus

CI-1012 exerts its effects by inhibiting DNA synthesis. It targets the nucleocapsid protein (NCp7) of HIV, which contains zinc fingers essential for the viral life cycle. The active sulfides in CI-1012 cause the extrusion of zinc from these zinc fingers, disrupting the viral replication process .

Vergleich Mit ähnlichen Verbindungen

CI-1012 ähnelt anderen DNA-Synthese-Inhibitoren, wie PD-161374 und PD-159206. Es hat einzigartige Eigenschaften, die es unterscheiden:

Biologische Aktivität

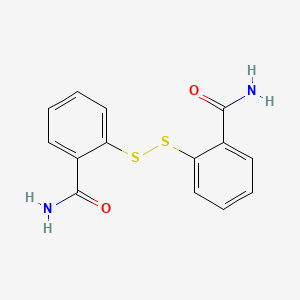

Benzamide, 2,2'-dithiobis- (also known as N,N'-dithiobis(benzamide)) is a synthetic compound characterized by its unique dithiobis structure, which significantly enhances its biological activity. This article delves into the compound's antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

Benzamide, 2,2'-dithiobis- has the molecular formula C₁₄H₁₂N₂O₂S₂. It can be synthesized through various methods, including the reaction of benzoic acid with thionyl chloride followed by treatment with ammonia. The compound features a benzamide backbone with two dithiobis groups that contribute to its reactivity and biological activity.

Biological Activity

Antibacterial Properties

Benzamide, 2,2'-dithiobis- has been extensively studied for its antibacterial properties, particularly against Mycobacterium species. Research indicates that it exhibits significant activity against strains responsible for tuberculosis. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function, which is critical for the survival of these pathogens .

Table 1: Antibacterial Activity Against Mycobacterium Species

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Benzamide, 2,2'-dithiobis- | < 1 | Superior to standard antibiotics |

| Streptomycin | 1 | Standard reference |

| Kanamycin | 2 | Standard reference |

| Ethambutol | 4 | Standard reference |

Case Studies

A series of studies have demonstrated the efficacy of Benzamide, 2,2'-dithiobis- against various Mycobacterium strains. For instance, in vitro tests revealed that this compound was effective against both drug-sensitive and resistant strains of Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentrations (MICs) were comparable or superior to those of established antitubercular agents such as streptomycin and kanamycin .

In another study focusing on structure-activity relationships, derivatives of Benzamide, 2,2'-dithiobis- were synthesized and tested against atypical mycobacteria like Mycobacterium kansasii and Mycobacterium intracellulare. The findings indicated that certain derivatives exhibited enhanced antibacterial activity depending on the alkyl chain length in their structure .

The antibacterial activity of Benzamide, 2,2'-dithiobis- is attributed to its ability to form covalent complexes with zinc in bacterial nucleocapsids. This interaction leads to the ejection of zinc ions from the nucleocapsid of HIV and potentially disrupts other biochemical pathways essential for bacterial survival . The disulfide bonds present in the compound may undergo redox reactions that further modulate its biological activity.

Other Biological Activities

In addition to its antibacterial effects, Benzamide, 2,2'-dithiobis- has been investigated for potential antiviral properties. Preliminary studies suggest that it may interfere with viral replication processes by affecting zinc ion dynamics within viral structures .

Eigenschaften

IUPAC Name |

2-[(2-carbamoylphenyl)disulfanyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c15-13(17)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(16)18/h1-8H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEHSSKRJOGQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)SSC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062494 | |

| Record name | Benzamide, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2527-57-3 | |

| Record name | 2,2′-Dithiobis[benzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2527-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Carboxy-2-methylbutyl)benzisothiazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobisbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DITHIOBIS(BENZAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X53S9RZ6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.